1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride
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Overview
Description
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride is a complex organic compound known for its multifunctional properties. Its structure comprises a biphenyl group, a benzylpiperidine moiety, and a propanol chain, making it an intriguing subject for various scientific fields.
Scientific Research Applications
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride has numerous applications in various scientific fields:
Chemistry: : Used as a building block for synthesizing more complex organic compounds.
Biology: : Studied for its potential effects on biological systems, particularly in neurochemistry.
Medicine: : Investigated for its potential therapeutic effects, including as a possible drug candidate for neurological conditions.
Industry: : Employed in the manufacturing of specialty chemicals and advanced materials.
Mechanism of Action
Target of Action
The primary targets of this compound are associated with the neurodegenerative cascade of Alzheimer’s disease (AD) . The compound is part of a novel series of benzyl piperazine/piperidine based multifunctional agents .
Mode of Action
The compound interacts with its targets by preventing β-sheet aggregation and fibril formation . It interferes with the rate of peptide nucleation, leading to short fibrillar aggregates . It also inhibits Acetylcholinesterase (AChE)-mediated Aβ fibrillogenesis via its interaction with the AChE peripheral anionic site .
Biochemical Pathways
The compound affects the biochemical pathways involved in the neurodegenerative cascade of AD . It potentially binds to Aβ by inhibiting the toxic conformation of Aβ 1–42 and stabilizing the α-helical content .
Pharmacokinetics
It is known that the compound exerts neuroprotective action on sh-sy5y cells towards aβ and h2o2-mediated cell death and oxidative injury by inhibiting ros generation .
Result of Action
The compound significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes in a manner comparable to the standard drug donepezil . This suggests that the compound has a disease-modifying potential towards the management of AD .
Action Environment
The compound’s ability to exert neuroprotective action and inhibit ros generation suggests that it may be effective in various oxidative environments .
Preparation Methods
Synthetic Routes
This compound is typically synthesized through a multi-step organic reaction. One common route involves the following steps:
Formation of 4-Phenyl-4-hydroxybiphenyl: : A biphenyl group is introduced to a phenol derivative.
N-Alkylation of Piperidine: : The benzyl group is attached to piperidine via a substitution reaction.
Linkage Formation: : The biphenyl derivative and the benzylpiperidine are linked through a propanol chain.
Reaction Conditions
The reaction conditions often involve:
Solvents like dichloromethane or acetonitrile.
Catalysts such as potassium carbonate.
Temperature control ranging from room temperature to 100°C.
Industrial Production Methods
For large-scale production, industrial processes may involve continuous flow reactors, optimizing reaction time and temperature for maximum yield.
Chemical Reactions Analysis
Types of Reactions
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride undergoes several types of reactions:
Oxidation: : The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.
Reduction: : The benzylpiperidine can be reduced to a secondary amine.
Substitution: : Various functional groups can be substituted at different positions of the molecule.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide are used.
Reduction: : Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Conditions vary depending on the desired product but often involve nucleophiles or electrophiles in solvent systems like ethanol or water.
Major Products Formed
The major products formed from these reactions include biphenyl ketones, secondary amines, and substituted biphenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
4-([1,1'-Biphenyl]-4-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperidin-1-yl)propan-2-ol
4-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperidin-1-yl)propan-2-ol
Uniqueness
What sets 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride apart is its unique combination of the biphenyl and benzylpiperidine moieties, providing a distinct set of properties and interactions that other similar compounds may not exhibit. These unique structural features contribute to its multifunctional applications and potential as a novel therapeutic agent.
And there you have it—a deep dive into a truly fascinating compound. How does this fit with your expectations?
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-(4-phenylphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO2.ClH/c29-26(20-28-17-15-23(16-18-28)19-22-7-3-1-4-8-22)21-30-27-13-11-25(12-14-27)24-9-5-2-6-10-24;/h1-14,23,26,29H,15-21H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKNATWLUIANHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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